molecular formula C18H18N4O B7546845 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile

4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile

Cat. No. B7546845
M. Wt: 306.4 g/mol
InChI Key: ZFAQYXZSVIJLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile, also known as HPPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. HPPB is a benzimidazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile is not fully understood, but it is believed to act by modulating the activity of certain enzymes and receptors in the body. 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile may help to increase the levels of acetylcholine in the brain, which could improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects
4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has been shown to have antioxidant properties, which could help to protect cells from damage caused by oxidative stress. 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has also been shown to have anti-inflammatory properties, which could help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile for lab experiments is its ability to modulate the activity of specific enzymes and receptors in the body. This makes it a useful tool for studying the underlying mechanisms of neurological disorders and cancer. However, one limitation of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile. One area of interest is the development of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile-based drugs for the treatment of neurological disorders and cancer. Another area of interest is the further investigation of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile's mechanism of action, which could help to identify new targets for drug development. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile, which could have implications for the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile involves the reaction of 2-(2-hydroxypropylamino)benzimidazole with benzyl cyanide. The reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure optimal yield and purity of the product.

Scientific Research Applications

4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. In particular, 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. 4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile has also been studied for its potential to treat cancer, as it has been shown to have anti-tumor properties.

properties

IUPAC Name

4-[[2-(2-hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13(23)11-20-18-21-16-4-2-3-5-17(16)22(18)12-15-8-6-14(10-19)7-9-15/h2-9,13,23H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAQYXZSVIJLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile

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